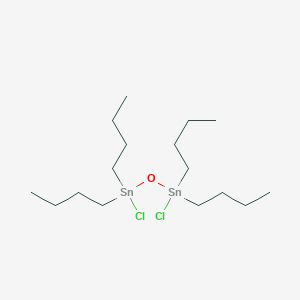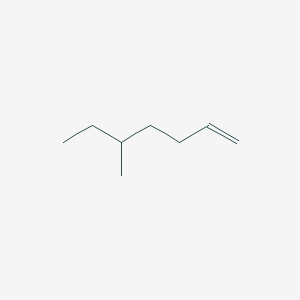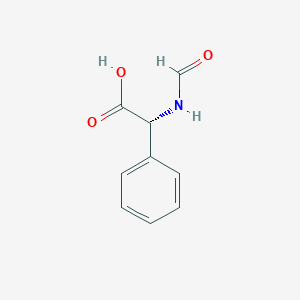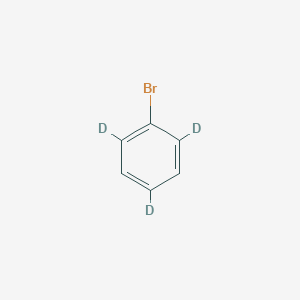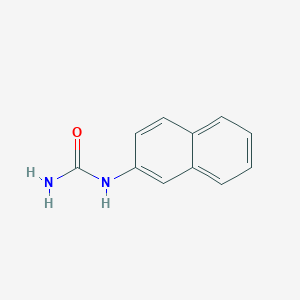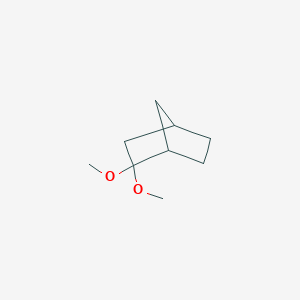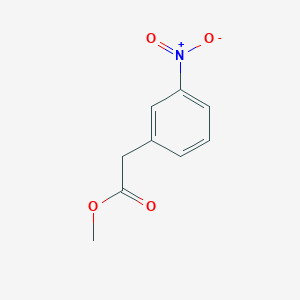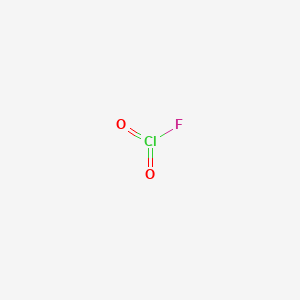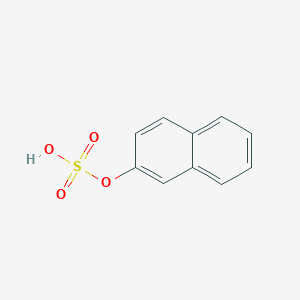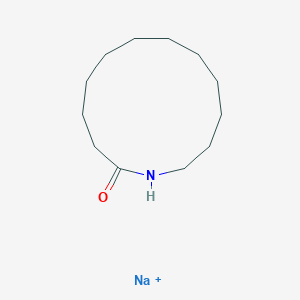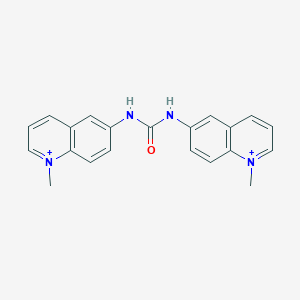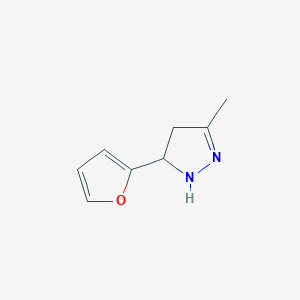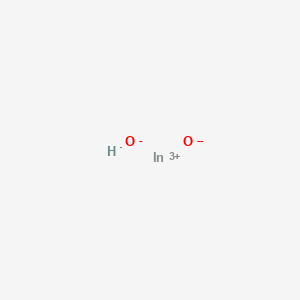
Indium hydroxide oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium hydroxide oxide is a chemical compound that is commonly used in scientific research. It is a white, crystalline powder that is insoluble in water and has a chemical formula of In(OH)O. This compound has a wide range of applications in various fields of research, including material science, nanotechnology, and biomedicine.
Aplicaciones Científicas De Investigación
Indium hydroxide oxide has a wide range of applications in scientific research. It is commonly used as a precursor for the synthesis of indium oxide nanoparticles, which have applications in catalysis, sensors, and electronic devices. Indium hydroxide oxide is also used in the synthesis of indium-tin oxide (ITO) nanoparticles, which are commonly used as transparent conductive coatings in electronic devices such as touchscreens and solar cells. Additionally, indium hydroxide oxide has been studied for its potential applications in biomedicine, including drug delivery and cancer therapy.
Mecanismo De Acción
The mechanism of action of indium hydroxide oxide is not well understood. However, it is believed that the compound interacts with biological molecules such as proteins and DNA, which can result in changes in their structure and function. Additionally, indium hydroxide oxide has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Indium hydroxide oxide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound has antioxidant properties, which can protect cells from oxidative stress. Additionally, indium hydroxide oxide has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects in diseases such as cancer and arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Indium hydroxide oxide has several advantages for use in lab experiments. It is relatively easy to synthesize using a range of methods, and it is relatively stable under normal laboratory conditions. Additionally, the compound has a wide range of applications in various fields of research, including material science, nanotechnology, and biomedicine. However, there are also limitations to the use of indium hydroxide oxide in lab experiments. The compound can be expensive to synthesize, and its properties can vary depending on the synthesis method used. Additionally, the compound can be difficult to handle due to its insolubility in water.
Direcciones Futuras
There are several future directions for research on indium hydroxide oxide. One area of research is the development of new synthesis methods for the compound, which could result in improved properties and lower costs. Additionally, there is potential for the compound to be used in new applications in biomedicine, including drug delivery and cancer therapy. Finally, there is potential for the compound to be used in the development of new electronic devices, such as flexible displays and wearable sensors.
Métodos De Síntesis
Indium hydroxide oxide can be synthesized using various methods, including precipitation, sol-gel, and hydrothermal methods. The precipitation method involves the reaction of indium nitrate with sodium hydroxide, which results in the formation of indium hydroxide. The indium hydroxide is then oxidized to form indium hydroxide oxide. The sol-gel method involves the hydrolysis of indium alkoxides in the presence of a solvent, followed by the oxidation of the resulting gel to form indium hydroxide oxide. The hydrothermal method involves the reaction of indium salts with a hydrothermal solution at high temperatures and pressures, which results in the formation of indium hydroxide oxide.
Propiedades
Número CAS |
12125-53-0 |
|---|---|
Nombre del producto |
Indium hydroxide oxide |
Fórmula molecular |
HInO2 |
Peso molecular |
147.82 g/mol |
Nombre IUPAC |
indium(3+);oxygen(2-);hydroxide |
InChI |
InChI=1S/In.H2O.O/h;1H2;/q+3;;-2/p-1 |
Clave InChI |
OTLGFUHTYPXTTG-UHFFFAOYSA-M |
SMILES |
[OH-].[O-2].[In+3] |
SMILES canónico |
[OH-].[O-2].[In+3] |
Otros números CAS |
12125-53-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





